2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine

Angiotensin II receptor antagonism Antihypertensive drug discovery AT1 receptor pharmacology

2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine (CAS 145047-34-3) is a heterocyclic building block belonging to the imidazo[4,5-c]pyridine family, characterized by a fused imidazole-pyridine bicyclic core with a butyl substituent at the 2-position and a chlorine atom at the 4-position. The compound serves as a critical synthetic intermediate in the preparation of non-peptide angiotensin II (Ang II) receptor antagonists, particularly those targeting the AT1 receptor subtype.

Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
Cat. No. B13680106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine
Molecular FormulaC10H12ClN3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1)C=CN=C2Cl
InChIInChI=1S/C10H12ClN3/c1-2-3-4-8-13-7-5-6-12-10(11)9(7)14-8/h5-6H,2-4H2,1H3,(H,13,14)
InChIKeyQFXRNHSXTVSHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine: Strategic Core Scaffold for AT1 Receptor Antagonist Development and Heterocyclic SAR Studies


2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine (CAS 145047-34-3) is a heterocyclic building block belonging to the imidazo[4,5-c]pyridine family, characterized by a fused imidazole-pyridine bicyclic core with a butyl substituent at the 2-position and a chlorine atom at the 4-position. The compound serves as a critical synthetic intermediate in the preparation of non-peptide angiotensin II (Ang II) receptor antagonists, particularly those targeting the AT1 receptor subtype [1]. The 2-butyl group confers enhanced lipophilicity (calculated LogP = 2.95), facilitating membrane permeability, while the 4-chloro substituent provides a versatile handle for further nucleophilic substitution or cross-coupling reactions [2]. This scaffold has been validated through the development of multiple clinical and preclinical antihypertensive candidates derived from the 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine pharmacophore [3].

Why 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine Cannot Be Replaced by Generic Imidazopyridine Analogs in AT1 Antagonist Synthesis


Generic substitution within the imidazo[4,5-c]pyridine series is not viable due to the strict structure-activity relationship (SAR) requirements governing AT1 receptor antagonism. Systematic SAR studies have demonstrated that the 2-alkyl chain length is a critical determinant of receptor binding affinity; compounds with small alkyl groups (methyl, ethyl, propyl, butyl) at C-2 exhibit markedly higher potency than hydrogen-substituted analogs, with the 2-butyl variant consistently producing optimal nanomolar-range activity [1]. Modifications at the C-4 chloro position and N-5 substitution further modulate both potency and AT1/AT2 receptor subtype selectivity profiles. Notably, replacement of the butyl group with shorter or longer alkyl chains alters both the lipophilicity-driven membrane partitioning and the specific hydrophobic interactions within the receptor binding pocket, leading to significant reductions in antagonist efficacy [2]. The 4-chloro substituent is essential as a leaving group for subsequent functionalization steps that install the biphenyltetrazole pharmacophore common to sartan-class antihypertensives [3].

Quantitative Differentiation of 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine Derivatives Versus Losartan and L-158,809 in AT1 Antagonism


Superior In Vitro Antagonistic Potency of 2-Butyl-Derived Acetamide 14u Versus Reference AT1 Antagonist L-158,809

Derivatization of 2-butyl-4-chloro-3H-imidazo[4,5-c]pyridine via 4,5-dihydro-4-oxo formation and N-3 biphenyltetrazole/N-5 diethylacetamide substitution yields compound 14u, which demonstrates superior in vitro antagonistic activity compared to the established AT1 antagonist L-158,809 [1]. The acetamide derivative 14q (EMD 66,684), synthesized from the same core scaffold, exhibits superior in vivo antihypertensive efficacy compared to losartan in spontaneously hypertensive rats (SHR) when administered intravenously [1].

Angiotensin II receptor antagonism Antihypertensive drug discovery AT1 receptor pharmacology

Balanced AT1/AT2 Dual Affinity Achieved Through 2-Butyl Scaffold Optimization

Systematic optimization of the 2-butyl-4-chloro-3H-imidazo[4,5-c]pyridine core scaffold at N-5 and the biphenyl moiety enables precise tuning of AT1/AT2 receptor subtype selectivity [1]. While most AT1-selective sartans exhibit minimal AT2 affinity, optimized derivatives from this scaffold achieve balanced dual antagonism with AT2/AT1 IC50 ratios approaching unity, representing a differentiated pharmacological profile.

Dual AT1/AT2 antagonism Balanced receptor affinity Angiotensin receptor pharmacology

In Vivo Antihypertensive Efficacy of 2-Butyl-Derived EMD 66,684 Superior to Losartan in Spontaneously Hypertensive Rats

The 2-butyl-imidazo[4,5-c]pyridine-derived acetamide 14q (EMD 66,684 potassium salt) demonstrated superior blood pressure reduction compared to losartan in the spontaneously hypertensive rat (SHR) model following intravenous administration [1]. Compounds 14a (EMD 61,650) and 14q (EMD 66,684) both produced dose-dependent blood pressure lowering in SHR, with 14q exhibiting statistically significant superiority over the clinically established losartan in this in vivo assay [1].

In vivo antihypertensive efficacy Spontaneously hypertensive rat model Preclinical cardiovascular pharmacology

Lipophilicity Differentiation: 2-Butyl Substitution Enables Membrane Permeability Advantage Versus Unsubstituted Imidazopyridine Cores

The 2-butyl substituent on 2-butyl-4-chloro-3H-imidazo[4,5-c]pyridine confers calculated LogP = 2.95390, representing a substantial increase in lipophilicity relative to unsubstituted or methyl-substituted imidazo[4,5-c]pyridine cores [1]. This physicochemical property correlates with enhanced membrane permeability and altered receptor binding pocket interactions compared to analogs bearing shorter alkyl chains at the C-2 position [2].

Lipophilicity optimization Membrane permeability ADME property tuning

Synthetic Accessibility: Palladium-Catalyzed Amidation/Cyclization Route Enables Efficient 2-Butyl-4-chloro Core Assembly

The imidazo[4,5-c]pyridine scaffold can be synthesized in three steps utilizing a palladium-catalyzed amidation/cyclization strategy, with N-aryl substrates prepared via copper-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine [1]. Complementary protocols for selective chlorination at C-2 and C-7 positions have been developed, enabling regioselective functionalization of the core [1]. This established synthetic methodology provides reliable access to the 2-butyl-4-chloro derivative with defined substitution patterns.

Palladium-catalyzed amidation Heterocyclic synthesis Imidazopyridine scaffold construction

Procurement-Driven Application Scenarios for 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine in Cardiovascular and Heterocyclic Chemistry Research


Development of Next-Generation AT1 Receptor Antagonists with Potency Exceeding Losartan and L-158,809

Medicinal chemistry programs seeking to develop novel non-peptide AT1 receptor antagonists should prioritize 2-butyl-4-chloro-3H-imidazo[4,5-c]pyridine as a core building block. As demonstrated in Section 3, derivatives synthesized from this scaffold (compounds 14u and 14q/EMD 66,684) exhibit superior in vitro potency versus L-158,809 and superior in vivo antihypertensive efficacy versus losartan in the SHR model [1]. The 2-butyl substituent at C-2 and the 4-chloro leaving group provide essential structural features for generating high-affinity AT1 antagonists with nanomolar-range activity.

Synthesis of Balanced AT1/AT2 Dual Antagonists for Cardiovascular Tissue Protection Research

Investigators pursuing dual AT1/AT2 antagonism as a differentiated cardiovascular therapeutic strategy can utilize this scaffold to achieve balanced receptor subtype affinity. Systematic SAR studies demonstrate that N-5 acetamide functionalization and biphenyl substituent optimization on the 2-butyl-imidazo[4,5-c]pyridine core enable AT2/AT1 IC50 ratios approaching unity (0.74 for compound 12s/EMD 90423), a pharmacological profile distinct from AT1-selective sartans [1]. The compound 12s derivative also exhibited subnanomolar AT1 potency (0.18 nM) and high metabolic stability in rat and monkey liver microsomes [1].

Structure-Activity Relationship (SAR) Studies on Imidazopyridine-Based GPCR Modulators

The 2-butyl-4-chloro-3H-imidazo[4,5-c]pyridine scaffold serves as an ideal starting point for systematic SAR exploration of angiotensin receptor pharmacology. The quantifiable lipophilicity (LogP = 2.95) conferred by the 2-butyl group enables assessment of alkyl chain length effects on membrane permeability and receptor binding [1]. The 4-chloro substituent provides a reactive handle for introducing diverse N-5 substituents (benzyl groups, acetic acid esters, acetamides) that modulate both potency and receptor subtype selectivity [2]. This scaffold has been validated through the development of clinical candidates including EMD 61,650 and EMD 66,684.

Palladium-Catalyzed Heteroannulation Methodology Development and Heterocyclic Library Synthesis

Organic chemistry laboratories developing catalytic methodologies for fused heterocycle synthesis can employ this compound as a benchmark substrate. The established three-step Pd-catalyzed amidation/cyclization route [1] provides a reproducible platform for generating diverse imidazo[4,5-c]pyridine libraries with varied C-2 alkyl substituents. The selective chlorination protocols at C-2 and C-7 positions developed in conjunction with this methodology enable regioselective functionalization that is not achievable with alternative heterocyclic scaffolds [1].

Quote Request

Request a Quote for 2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.